Wzb117-ppg

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

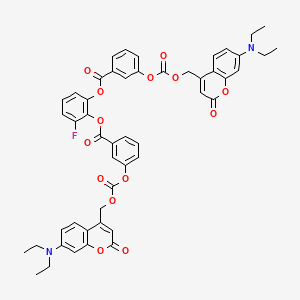

C50H43FN2O14 |

|---|---|

Molecular Weight |

914.9 g/mol |

IUPAC Name |

[2-[3-[[7-(diethylamino)-2-oxochromen-4-yl]methoxycarbonyloxy]benzoyl]oxy-3-fluorophenyl] 3-[[7-(diethylamino)-2-oxochromen-4-yl]methoxycarbonyloxy]benzoate |

InChI |

InChI=1S/C50H43FN2O14/c1-5-52(6-2)34-18-20-38-32(24-44(54)64-42(38)26-34)28-60-49(58)62-36-14-9-12-30(22-36)47(56)66-41-17-11-16-40(51)46(41)67-48(57)31-13-10-15-37(23-31)63-50(59)61-29-33-25-45(55)65-43-27-35(19-21-39(33)43)53(7-3)8-4/h9-27H,5-8,28-29H2,1-4H3 |

InChI Key |

ZQMWSUXIVAVUCA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)OC3=CC=CC(=C3)C(=O)OC4=C(C(=CC=C4)F)OC(=O)C5=CC(=CC=C5)OC(=O)OCC6=CC(=O)OC7=C6C=CC(=C7)N(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

WZB117-ppg: A Technical Guide to its Mechanism of Action as a GLUT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WZB117-ppg, hereafter referred to as WZB117, is a potent and specific small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2] By competitively binding to the exofacial site of GLUT1, WZB117 effectively blocks glucose uptake, leading to a cascade of downstream cellular events.[3][4] This targeted inhibition of glycolysis has positioned WZB117 as a significant tool in cancer metabolism research and a promising candidate for therapeutic development, particularly for cancers exhibiting a high dependence on aerobic glycolysis, a phenomenon known as the Warburg effect. This technical guide provides an in-depth overview of the mechanism of action of WZB117, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: GLUT1 Inhibition

WZB117 exerts its biological effects primarily through the competitive inhibition of GLUT1, a facilitative glucose transporter responsible for basal glucose uptake in many cell types and often overexpressed in cancer cells.[5]

Molecular Interaction

WZB117 binds reversibly to the exofacial sugar-binding site of GLUT1.[3][4] This competitive inhibition prevents the binding and transport of glucose into the cell.[3] Molecular docking studies have suggested that WZB117 forms hydrogen bonds with key amino acid residues within the central channel of GLUT1.[6]

Quantitative Inhibition Data

The inhibitory potency of WZB117 against various glucose transporters and in different cancer cell lines has been quantified in several studies.

| Parameter | Value | System/Cell Line | Reference |

| Ki(app) | 6 µM | Erythrocyte 3-O-methylglucose (3MG) uptake | [3] |

| Ki(app) | 10 µM | GLUT1 | [7] |

| Ki(app) | 10 µM | GLUT3 | [7] |

| Ki(app) | 0.2 µM | GLUT4 | [7] |

| IC50 | ~10 µM | A549 (lung cancer) and MCF-7 (breast cancer) cell proliferation | [1][2] |

| IC50 | 116.85 µM | A375 (melanoma) cell viability (48h) | [8] |

| IC50 | 113.91 µM | SK-MEL-28 (melanoma) cell viability (48h) | [8] |

| IC50 | ~0.6 µM | Various cancer cell lines (glucose transport) | [9] |

Downstream Cellular Consequences

The inhibition of glucose uptake by WZB117 triggers a series of downstream events, primarily stemming from cellular energy stress.

Glycolysis Inhibition and Energy Depletion

By blocking the initial step of glycolysis, WZB117 leads to a reduction in intracellular glucose levels.[8] This results in decreased production of ATP and key glycolytic enzymes.[1][10]

Activation of AMPK Signaling Pathway

The decrease in intracellular ATP levels leads to an increase in the AMP:ATP ratio, which in turn activates the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][10][11][12] Activated AMPK attempts to restore energy balance by inhibiting anabolic processes and stimulating catabolic pathways.

Inhibition of STAT3 Signaling

Recent studies have shown that WZB117 can also inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in a dose-dependent manner in melanoma cells.[8] The combination of WZB117 with the tyrosine kinase inhibitor apatinib synergistically suppressed STAT3 activation.[8]

Cell Cycle Arrest, Senescence, and Necrosis

The cellular stress induced by WZB117 treatment leads to cell-cycle arrest.[1][10] This is accompanied by declines in cyclin E2 and phosphorylated retinoblastoma protein.[1][10] Prolonged treatment can induce senescence and ultimately lead to necrotic cell death.[1][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of WZB117.

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells.

-

Principle: Cells are incubated with a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, in the presence or absence of WZB117. The amount of radioactivity incorporated into the cells is then measured.

-

Protocol Outline:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Wash cells with a glucose-free buffer.

-

Pre-incubate cells with various concentrations of WZB117 for a specified time (e.g., 1-120 minutes).[6]

-

Add 2-deoxy-D-[³H]glucose to each well and incubate for a short period.

-

Stop the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

For human red blood cells (RBCs), cells are washed and collected by centrifugation, and after treatment, solubilized in 0.1% SDS before measuring radioactivity.[6]

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of WZB117 on cell proliferation and viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat cells with a range of WZB117 concentrations for a specified duration (e.g., 24, 48, or 72 hours).[10]

-

Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 3-4 hours at 37°C.[7]

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10][13]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Western Blotting

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by WZB117.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol Outline for AMPK and STAT3 analysis:

-

Treat cells with WZB117 for the desired time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of AMPK and STAT3.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[14]

-

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of WZB117 in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of WZB117 on tumor growth is monitored.

-

Protocol Outline:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of nude mice.[6]

-

Allow tumors to become palpable (typically 3 days post-injection).[6]

-

Randomly assign mice to treatment and control groups.

-

Administer WZB117 (e.g., 10 mg/kg body weight, dissolved in PBS/DMSO) via intraperitoneal injection daily.[2][6] The control group receives the vehicle solution.

-

Measure tumor volume regularly for a specified period (e.g., 10 weeks).[6]

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of WZB117 mechanism of action.

Caption: Experimental workflow for the MTT cell viability assay.

Caption: Workflow for the in vivo xenograft model.

Conclusion

WZB117 is a well-characterized GLUT1 inhibitor with a clear mechanism of action that leads to energy stress and subsequent cell cycle arrest, senescence, and necrosis in cancer cells. Its ability to be used both in vitro and in vivo makes it a valuable tool for studying cancer metabolism and for the preclinical evaluation of glycolysis inhibition as a therapeutic strategy. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising compound. The expanding understanding of its effects on signaling pathways, such as STAT3, further highlights its potential for combination therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. WZB117 Decorated Metformin-Carboxymethyl Chitosan Nanoparticles for Targeting Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. protocols.io [protocols.io]

- 14. STAT3 suppresses the AMPKα/ULK1‐dependent induction of autophagy in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Spatiotemporal Control of Glucose Deprivation in Cancer Cells Using WZB117-ppg: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic reprogramming of cancer cells, particularly their heightened reliance on glucose, presents a significant therapeutic window. However, the ubiquitous expression of glucose transporters (GLUTs) necessitates precise, targeted inhibition to minimize off-target effects. This technical guide details the application of WZB117-ppg, a photocaged inhibitor of Glucose Transporter 1 (GLUT1), for the spatiotemporal control of glucose deprivation in cancer cells. This compound remains inactive until irradiated with visible light, which triggers the release of the active GLUT1 inhibitor, WZB117. This allows for localized and timed induction of glucose deprivation, providing a powerful tool for cancer research and therapeutic development. This document provides a comprehensive overview of the underlying mechanisms, experimental protocols, and quantitative data associated with the use of this compound, serving as a resource for researchers in oncology and drug development.

Introduction

Cancer cells exhibit a profound metabolic alteration known as the Warburg effect, characterized by an increased rate of glycolysis even in the presence of ample oxygen. This metabolic shift is largely dependent on the overexpression of glucose transporters, primarily GLUT1, to fuel rapid cell proliferation. Consequently, GLUT1 has emerged as a prime target for anticancer therapies. However, the systemic inhibition of GLUT1 is fraught with challenges due to its critical role in glucose uptake in healthy tissues.

To address this, this compound was developed as a photocaged version of the potent GLUT1 inhibitor, WZB117.[1][2] The photocleavable protecting group (PPG) renders the molecule biologically inert until its removal by a specific wavelength of light. This light-inducible activation enables precise spatiotemporal control over GLUT1 inhibition, allowing researchers to study the acute effects of glucose deprivation in a localized manner and paving the way for targeted cancer therapies with reduced systemic toxicity.[1] This guide provides an in-depth look at the technical aspects of using this compound as a research tool.

Mechanism of Action

The core of this compound's functionality lies in its light-sensitive protecting group. Upon illumination with visible light, the PPG is cleaved, releasing the active GLUT1 inhibitor, WZB117. WZB117 then binds to GLUT1, competitively inhibiting glucose transport into the cell.[3] This abrupt cessation of glucose uptake triggers a cascade of cellular events, ultimately leading to cell death, primarily through necrosis rather than apoptosis.[1][2]

Figure 1: Mechanism of this compound activation and action.

Quantitative Data

The efficacy of this compound is demonstrated through various quantitative measures, including its photolysis efficiency and its cytotoxic effects on cancer cells upon photoactivation.

Table 1: Photolysis and Cytotoxicity of this compound.[1]

| Parameter | Value | Cell Line | Conditions |

| Photolysis Half-life | ~5 minutes | - | Visible light irradiation |

| IC50 (WZB117) | ~10 µM | A549, MCF7 | - |

| This compound Cytotoxicity (-Light) | Minimal | A549 | No light exposure |

| This compound Cytotoxicity (+Light) | Substantial | A549 | Visible light illumination |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following protocols are based on established methods.[1]

Synthesis of this compound

The synthesis of this compound involves the attachment of a photolabile protecting group to the WZB117 molecule. A detailed synthesis workflow can be found in the supporting information of the primary research article by Li et al. (2024).[2]

Cell Culture

-

Cell Lines: A549 (human lung carcinoma) and MCF7 (human breast adenocarcinoma) are commonly used.

-

Media: Cells are typically cultured in DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Photo-induced Cytotoxicity Assay

This protocol outlines the steps to assess the light-dependent toxicity of this compound.

Figure 2: Workflow for in vitro photo-induced cytotoxicity assay.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include control groups with no treatment and treatment with WZB117.

-

Photoactivation: Irradiate the designated plates with visible light (e.g., a blue LED lamp, 450-470 nm) for a specified duration (e.g., 15-30 minutes). Keep control plates in the dark.

-

Incubation: Return the plates to the incubator and incubate for an additional 24-48 hours.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or PrestoBlue assay.

Western Blotting for GLUT1 Expression

Western blotting can be used to confirm the presence of GLUT1 in the cell lines of interest and to assess any changes in its expression levels following treatment.

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLUT1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Proteomics

To understand the global cellular response to this compound-induced glucose deprivation, quantitative proteomics can be employed.

Figure 3: Workflow for quantitative proteomics analysis.

-

Sample Preparation: Prepare cell lysates from different treatment groups (e.g., control, this compound without light, this compound with light).

-

Protein Digestion: Digest the proteins into peptides using trypsin.

-

Isobaric Labeling: Label the peptides from each group with tandem mass tags (TMT).

-

LC-MS/MS Analysis: Combine the labeled peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data to identify and quantify proteins. Perform bioinformatics analysis to identify differentially expressed proteins and affected cellular pathways.

Signaling Pathways and Cellular Responses

The acute glucose deprivation induced by photo-activated WZB117 triggers a complex cellular response. Quantitative proteomics studies have revealed that this leads to cell death primarily through necrosis.[1] This is in contrast to the apoptotic cell death often induced by other anticancer agents. The necrotic pathway is a key area of investigation for understanding the full therapeutic potential of this approach.

Furthermore, the inhibition of glucose transport is known to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[4][5] Activation of AMPK can lead to the inhibition of anabolic processes, such as protein and lipid synthesis, and the induction of catabolic processes to generate ATP.

Conclusion

This compound represents a significant advancement in the study of cancer metabolism, offering researchers a tool for the precise spatiotemporal control of glucose deprivation. The ability to induce GLUT1 inhibition with light provides a unique opportunity to investigate the immediate and localized cellular responses to a lack of glucose. This technical guide provides a foundational understanding of the principles, methodologies, and data related to the use of this compound. For researchers and drug development professionals, this compound opens new avenues for exploring the vulnerabilities of cancer cells and for designing novel, targeted therapeutic strategies with enhanced precision and reduced side effects.

References

Wzb117-ppg: A Spatiotemporally Controlled GLUT1 Inhibitor for Cancer Research

An In-depth Technical Guide on the Synthesis, Chemical Properties, and Biological Activity of a Photocaged GLUT1 Inhibitor.

This technical guide provides a comprehensive overview of Wzb117-ppg, a photocaged derivative of the glucose transporter 1 (GLUT1) inhibitor, WZB117. This compound offers a novel approach for inducing glucose deprivation in cancer cells with high spatiotemporal control, making it a valuable tool for researchers in oncology and cell biology. This document details its chemical properties, a complete synthesis protocol, photolytic characteristics, and its effects on cancer cell viability.

Chemical and Physical Properties

This compound is a synthetic molecule designed for the controlled release of the GLUT1 inhibitor WZB117 upon photoirradiation. Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₂₉H₂₂FNO₉ |

| Molecular Weight | 559.49 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C in the dark |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of a photocleavable protecting group (PPG) and its subsequent conjugation to WZB117.

Experimental Protocol: Synthesis of this compound

Materials:

-

WZB117

-

Photocleavable protecting group (PPG) precursor

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling agents (e.g., HATU)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Preparation of the Photocleavable Protecting Group (PPG): The synthesis of the PPG is carried out according to established literature procedures. This typically involves the formation of a nitro-substituted aromatic compound that can be photolytically cleaved.

-

Conjugation of PPG to WZB117:

-

Dissolve WZB117 in anhydrous DCM.

-

Add the activated PPG precursor to the solution.

-

Add DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Purification:

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexane) to yield pure this compound.

-

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Caption: Synthesis workflow for this compound.

Photochemical Properties and Controlled Release

This compound is designed to be stable in the absence of light but to release the active WZB117 molecule upon irradiation with visible light. This allows for precise control over the timing and location of GLUT1 inhibition.[1]

Photolytic Properties of this compound

| Parameter | Value |

| Excitation Wavelength | Visible Light |

| Photolysis Efficiency | Remarkable under visible light |

| Released Product | WZB117 |

Experimental Protocol: Photolysis Assay

Materials:

-

This compound solution in a suitable solvent (e.g., DMSO/water)

-

A light source with a specific wavelength (e.g., LED lamp)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a solution of this compound of known concentration.

-

Expose the solution to visible light for varying durations.

-

At each time point, inject an aliquot of the solution into an HPLC system.

-

Monitor the decrease in the peak corresponding to this compound and the increase in the peak corresponding to the released WZB117.

-

Calculate the photolysis efficiency based on the rate of conversion.

In Vitro Cytotoxicity and Biological Activity

The anticancer activity of this compound is dependent on its light-induced conversion to WZB117, which then inhibits glucose uptake and leads to cancer cell death.

Experimental Protocol: Cell Viability Assay

Materials:

-

Cancer cell lines (e.g., A549, HeLa)

-

Cell culture medium and supplements

-

This compound

-

WZB117 (as a positive control)

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound in the dark.

-

Expose a subset of the treated wells to visible light for a defined period to induce the release of WZB117. Keep a parallel set of plates in the dark as a control.

-

Incubate the cells for a further 48-72 hours.

-

Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader to determine cell viability.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

Cytotoxicity of this compound in Cancer Cells

| Cell Line | Treatment | IC50 (µM) |

| A549 | This compound (with illumination) | Substantial cytotoxicity observed |

| HeLa | This compound (with illumination) | Substantial cytotoxicity observed |

| A549 | This compound (dark) | Minimal side effects |

| HeLa | This compound (dark) | Minimal side effects |

Note: Specific IC50 values would be derived from experimental data presented in the source publication.

Mechanism of Action

Upon photo-release, WZB117 acts as a potent inhibitor of GLUT1, a key transporter responsible for glucose uptake in many cancer cells. By blocking this transporter, WZB117 effectively starves the cancer cells of their primary energy source, leading to a cascade of cellular events culminating in cell death.

References

WZB117-PPG: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WZB117, also referred to as WZB117-PPG, is a potent and selective small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] Its development represents a significant advancement in the strategy of targeting cancer metabolism, specifically the Warburg effect, which describes the reliance of many cancer cells on glycolysis for energy production. By competitively inhibiting glucose uptake, WZB117 induces a state of metabolic stress within cancer cells, leading to cell-cycle arrest, senescence, and necrosis.[2][4] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of WZB117, including detailed experimental protocols and a summary of its preclinical efficacy. While the "ppg" suffix is not extensively defined in the available literature, it is used interchangeably with WZB117.

Discovery and Development

WZB117, with the chemical name 2-fluoro-6-(m-hydroxybenzoyloxy) phenyl m-hydroxybenzoate, was identified through a process of structural and functional optimization of a class of polyphenolic compounds that demonstrated inhibitory effects on glucose transport.[4][5] This discovery was rooted in the hypothesis that targeting the elevated glucose consumption of cancer cells could be an effective therapeutic strategy.

The development of WZB117 focused on enhancing its potency and selectivity for GLUT1. Preclinical studies have demonstrated its efficacy in both in vitro and in vivo models of various cancers, including lung and breast cancer.[2][4]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C20H13FO6 | [2] |

| Molecular Weight | 368.31 g/mol | [2][4] |

| CAS Number | 1223397-11-2 | [1][2] |

| Appearance | Solid | [1] |

Mechanism of Action

WZB117 functions as a reversible and competitive inhibitor of GLUT1.[5] It binds to the exofacial glucose-binding site of the transporter, thereby blocking the uptake of glucose into the cell.[5] This inhibition of glucose transport leads to a cascade of downstream effects:

-

Depletion of Intracellular ATP: By limiting the primary fuel for glycolysis, WZB117 causes a significant reduction in intracellular ATP levels.[4]

-

Activation of AMPK: The decrease in the ATP/AMP ratio activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4]

-

Inhibition of mTOR Pathway: Activated AMPK subsequently inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[4][6][7]

-

Cell-Cycle Arrest and Senescence: The combination of energy stress and mTOR inhibition leads to cell-cycle arrest, primarily at the G1/S phase, and the induction of a senescent state in cancer cells.[4]

-

Necrosis: Unlike many chemotherapeutic agents that induce apoptosis, WZB117 primarily triggers necrotic cell death, which may be due to the severe depletion of ATP required for the apoptotic process.[2][4]

Signaling Pathway Diagram

Caption: WZB117 inhibits GLUT1, leading to decreased glucose uptake and ATP production, which in turn activates AMPK and inhibits the mTOR pathway, resulting in cell cycle arrest, senescence, and necrosis.

Preclinical Efficacy

In Vitro Activity

WZB117 has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | ~10 | [2] |

| MCF-7 | Breast Cancer | ~10 | [2] |

| Various Cancer Cell Lines | - | ~0.6 | [3] |

Studies have shown that WZB117 is more effective in inhibiting the growth of cancer cells compared to their non-tumorigenic counterparts.[1] Furthermore, its cytotoxic effects are enhanced under hypoxic conditions, which are often found in the tumor microenvironment.[1]

In Vivo Activity

In a xenograft model using human A549 lung cancer cells in nude mice, daily intraperitoneal injections of WZB117 at a dose of 10 mg/kg resulted in a significant reduction in tumor volume.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of WZB117 (typically ranging from 0.1 to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with WZB117 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GLUT1, p-AMPK, AMPK, p-mTOR, mTOR, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: A general workflow for the preclinical evaluation of WZB117, encompassing in vitro and in vivo studies, followed by data analysis to determine efficacy and mechanism of action.

Synergistic Potential

Recent studies have explored the synergistic effects of WZB117 with other therapeutic agents. When combined with metformin, another drug that targets cancer metabolism, WZB117 shows enhanced anti-cancer activity.[6] Additionally, WZB117 has been shown to resensitize adriamycin-resistant breast cancer cells to the chemotherapeutic agent, suggesting its potential in overcoming drug resistance.[7]

Future Directions

WZB117 represents a promising lead compound for the development of novel anticancer therapies targeting GLUT1. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of WZB117 and to establish a clear relationship between its dose, exposure, and therapeutic effect.

-

Lead Optimization: Further structural modifications could lead to analogues with improved potency, selectivity, and pharmacokinetic profiles.

-

Clinical Trials: The promising preclinical data warrants the progression of WZB117 or its optimized derivatives into clinical trials to evaluate their safety and efficacy in cancer patients.

-

Combination Therapies: Further investigation into the synergistic potential of WZB117 with other targeted therapies and conventional chemotherapeutics could lead to more effective treatment regimens.

Conclusion

This compound is a first-in-class GLUT1 inhibitor with a well-defined mechanism of action and promising preclinical anticancer activity. By targeting the metabolic vulnerability of cancer cells, it offers a novel therapeutic approach that is distinct from traditional cytotoxic chemotherapy. The continued development and evaluation of WZB117 and its analogues hold significant potential for the future of cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WZB117 Decorated Metformin-Carboxymethyl Chitosan Nanoparticles for Targeting Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blockade of GLUT1 by WZB117 resensitizes breast cancer cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Wzb117-ppg: A Spatiotemporal Tool for Interrogating the Warburg Effect

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Warburg effect, a metabolic hallmark of cancer, describes the propensity of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production. This metabolic shift provides a crucial advantage for tumor growth and proliferation, making it a prime target for therapeutic intervention. The glucose transporter 1 (GLUT1), often overexpressed in various cancers, is a key mediator of this effect. Wzb117, a potent GLUT1 inhibitor, and its photocaged derivative, Wzb117-ppg, have emerged as powerful chemical tools to investigate and potentially target this metabolic vulnerability. This technical guide provides a comprehensive overview of this compound and its precursor WZB117, focusing on their application in studying the Warburg effect.

Introduction to Wzb117 and this compound

WZB117 is a small molecule inhibitor that directly targets the glucose transporter 1 (GLUT1), effectively blocking glucose uptake in cancer cells.[1][2] By competitively inhibiting glucose transport, WZB117 induces a state of glucose deprivation, leading to decreased glycolysis, cell-cycle arrest, and ultimately, cancer cell death.[2][3] Its efficacy has been demonstrated in various cancer cell lines and in vivo models.[2][3]

Building upon the capabilities of WZB117, this compound was developed as a photocaged version, offering spatiotemporal control over GLUT1 inhibition.[4] The "ppg" moiety acts as a photolabile protecting group, rendering the inhibitor inactive until it is cleaved by visible light irradiation.[4] This feature allows researchers to precisely control the timing and location of GLUT1 inhibition, providing a more nuanced tool to study the dynamic processes of cancer metabolism.[4]

Mechanism of Action

WZB117 exerts its anti-cancer effects by competitively binding to the exofacial site of GLUT1, thereby inhibiting glucose transport into the cell.[5] This blockade of the primary fuel source for glycolysis sets off a cascade of downstream cellular events:

-

Reduced Glycolysis and ATP Production: Inhibition of glucose uptake leads to a significant decrease in intracellular glucose levels, thereby suppressing the glycolytic pathway. This results in reduced production of ATP, the cell's primary energy currency.[2][6]

-

Activation of AMPK Signaling: The decrease in intracellular ATP levels leads to an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][7]

-

Inhibition of mTOR Pathway: Activated AMPK can phosphorylate and inhibit the mammalian target of rapamycin (mTOR) pathway, a key signaling node that promotes cell growth and proliferation.[7][8]

-

Cell Cycle Arrest and Apoptosis: The combined effects of energy stress and inhibition of pro-growth signaling pathways lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[2][3]

Quantitative Data on WZB117 Efficacy

The following tables summarize the quantitative data on the inhibitory effects of WZB117 across various cancer cell lines and glucose transporter isoforms.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| A549 | Lung Cancer | ~10 | [6] |

| MCF7 | Breast Cancer | ~10 | [6] |

| Various Cancer Lines | - | ~0.6 | [4] |

| A375 | Melanoma | 116.85 | [9] |

| SK-MEL-28 | Melanoma | 113.91 | [9] |

| MCF7 | Breast Cancer | 42.66 | [6] |

| MDA-MB-231 | Breast Cancer | See reference for details | [10] |

| GLUT Isoform | Ki(app) (µM) | Reference(s) |

| GLUT1 | 10 | [11] |

| GLUT3 | 10 | [11] |

| GLUT4 | 0.2 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Wzb117 and this compound.

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells.

Materials:

-

Cancer cells of interest

-

WZB117 or this compound

-

2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat cells with desired concentrations of WZB117 for the indicated time. For this compound, irradiate the cells with visible light for a specified duration to uncage the inhibitor.

-

Wash the cells with PBS to remove any residual glucose.

-

Add a solution containing 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog to each well and incubate for a short period (e.g., 5-10 minutes).

-

Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

For radioactive glucose, measure the radioactivity in the cell lysate using a scintillation counter. For fluorescent glucose analogs, measure the fluorescence using a plate reader.

-

Normalize the glucose uptake to the protein concentration of each sample.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Wzb117/Wzb117-ppg on cell proliferation and viability.

Materials:

-

Cancer cells of interest

-

WZB117 or this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

Treat the cells with a range of concentrations of WZB117 or this compound (with photolysis) for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by Wzb117/Wzb117-ppg.

Materials:

-

Cancer cells of interest

-

WZB117 or this compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GLUT1, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with WZB117 or this compound as described previously.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Lactate Production Assay

This assay measures the amount of lactate secreted by cells, which is an indicator of the rate of glycolysis.

Materials:

-

Cancer cells of interest

-

WZB117 or this compound

-

Cell culture medium

-

Lactate assay kit (commercially available)

-

Microplate reader

Procedure:

-

Treat cells with WZB117 or this compound in fresh culture medium.

-

After the desired treatment time, collect the cell culture medium.

-

Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.

-

Normalize the lactate production to the cell number or protein concentration.

Visualizing the Impact of Wzb117

The following diagrams, created using the DOT language, illustrate key concepts related to the use of Wzb117 as a tool to study the Warburg effect.

Caption: WZB117 inhibits GLUT1, disrupting glycolysis and activating the AMPK pathway.

Caption: Workflow for studying the Warburg effect using this compound.

Conclusion

Wzb117 and its photocaged derivative, this compound, are invaluable tools for dissecting the intricacies of the Warburg effect in cancer cells. Their ability to specifically inhibit GLUT1-mediated glucose transport provides a direct means to probe the metabolic dependencies of tumors. The spatiotemporal control afforded by this compound further enhances its utility, allowing for precise investigations into the dynamic cellular responses to metabolic stress. This guide provides a foundational framework for researchers to employ these powerful inhibitors in their studies, ultimately contributing to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bioassaysys.com [bioassaysys.com]

Technical Guide: WZB117 and its Photolysable Derivative WZB117-PPG in GLUT1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucose transporter 1 (GLUT1) inhibitor, WZB117, and its photolysable derivative, WZB117-PPG. The focus is on the mechanism of action, experimental data, and relevant protocols for studying these compounds in the context of cancer research and drug development.

Introduction to WZB117 and this compound

WZB117 is a small molecule inhibitor of the glucose transporter 1 (GLUT1), a protein responsible for basal glucose uptake in many cell types and often overexpressed in cancer cells.[1] By targeting GLUT1, WZB117 disrupts glycolysis, a key metabolic pathway for cancer cell proliferation, leading to cell-cycle arrest, senescence, and necrosis.[2][3][4] this compound is a derivative of WZB117 designed for photochemically controlled release.[5] This allows for spatiotemporal control of GLUT1 inhibition, making it a valuable tool for research into glucose deprivation responses in cancer.[5]

Mechanism of Action

WZB117 acts as a competitive inhibitor of glucose uptake by binding to the exofacial sugar-binding site of GLUT1.[6] This reversible binding blocks the transport of glucose into the cell.[6] The inhibition of glucose transport by WZB117 is rapid, occurring within a minute of exposure.[4] The resulting intracellular glucose deprivation triggers a cascade of events, including a decrease in intracellular ATP levels and the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][3] Downstream effects include the downregulation of cyclin E2 and phosphorylated retinoblastoma protein, leading to cell cycle arrest.[2][3]

In the context of melanoma, WZB117 has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell survival and proliferation.[7] The combination of WZB117 with the tyrosine kinase inhibitor apatinib has a synergistic anti-tumor effect by blocking the STAT3/PKM2 signaling axis.[7]

Quantitative Data

The following table summarizes the key quantitative data reported for WZB117.

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC₅₀ (Cell Proliferation) | A549 (lung cancer), MCF7 (breast cancer) | ~10 µM | [2][4] |

| A375 (melanoma) | 116.85 µM (48h) | [7] | |

| SK-MEL-28 (melanoma) | 113.91 µM (48h) | [7] | |

| Kᵢ (app) (GLUT Inhibition) | GLUT1 | 10 µM | |

| GLUT3 | 10 µM | ||

| GLUT4 | 0.2 µM | ||

| Kᵢ (3-O-methylglucose uptake) | Human Erythrocytes (GLUT1) | 6 µM | [6] |

| In Vivo Efficacy | A549 lung cancer xenograft | >70% tumor size reduction (10 mg/kg, i.p.) | [3] |

Experimental Protocols

Cell Viability Assay

This protocol is based on the MTT assay methodology described for determining the half-maximal inhibitory concentration (IC₅₀) of WZB117.[7]

-

Cell Seeding: Plate human melanoma cell lines (A375 and SK-MEL-28) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of WZB117 for 48 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for a specified time to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Glucose Uptake Assay

This protocol is a general representation of methods used to assess the inhibition of glucose transport.[4]

-

Cell Preparation: Seed cancer cells in appropriate culture plates and grow to confluency.

-

Inhibitor Pre-incubation: Pre-incubate the cells with WZB117 at various concentrations for a short period (e.g., 1 minute).[4]

-

Glucose Analog Addition: Add a radiolabeled or fluorescent glucose analog (e.g., 2-deoxy-D-[³H]glucose or a fluorescent 2-NBDG) to the cells and incubate for a defined time.

-

Uptake Termination: Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of internalized glucose analog using a scintillation counter (for radiolabeled analogs) or a fluorescence plate reader.

-

Data Analysis: Normalize the uptake to the protein concentration and express the results as a percentage of the control.

Western Blotting for Signaling Pathway Analysis

This protocol is based on the methodology used to assess the STAT3 signaling pathway.[7]

-

Cell Treatment and Lysis: Treat melanoma cells with WZB117, apatinib, or a combination of both for 48 hours. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, PKM2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of WZB117 and its synergistic effect with apatinib.

Caption: Mechanism of WZB117-mediated inhibition of cancer cell proliferation.

Caption: Synergistic anti-tumor effect of WZB117 and Apatinib in melanoma.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | WZB117 enhanced the anti-tumor effect of apatinib against melanoma via blocking STAT3/PKM2 axis [frontiersin.org]

WZB117-PPG: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

WZB117-PPG is a photocaged inhibitor of the glucose transporter 1 (GLUT1), offering spatiotemporal control over the inhibition of glucose uptake in cancer cells. Its efficacy is intrinsically linked to its stability and photosensitivity. This technical guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for this compound. It also outlines the signaling pathway of its active form, WZB117, and provides a logical workflow for its stability assessment.

Introduction

Cancer cells exhibit a heightened dependence on glucose metabolism, a phenomenon known as the Warburg effect. The glucose transporter 1 (GLUT1) is a key protein in this process, facilitating the transport of glucose across the cell membrane.[1][2] WZB117 is a potent inhibitor of GLUT1 that has been shown to induce cell-cycle arrest, senescence, and necrosis in cancer cells by reducing intracellular ATP levels.[3][4][5] this compound is a photocaged derivative of WZB117, designed for controlled release of the active inhibitor upon exposure to visible light.[1][6] This property makes it a valuable tool for targeted cancer research and therapy. However, the inherent photosensitivity of this compound necessitates careful handling and storage to maintain its integrity and ensure experimental reproducibility.

Stability and Storage Conditions

Proper storage is critical to preserve the efficacy of this compound. The following table summarizes the recommended storage conditions based on supplier data. It is crucial to protect the compound from light exposure to prevent premature activation.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Protect from light. |

| 4°C | 2 years | For shorter-term storage, protect from light. | |

| In Solvent | -80°C | 6 months | Use of appropriate solvents (e.g., DMSO) is recommended. Protect from light. |

| -20°C | 1 month | For short-term storage of solutions, protect from light. |

General Handling:

-

This product is considered stable at ambient temperature for short periods, such as during shipping.[6]

-

For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[4]

Degradation

The primary degradation pathway of this compound is through photolysis. Upon exposure to visible light, the "photocage" is cleaved, releasing the active GLUT1 inhibitor, WZB117.[1][6] While this is the intended mechanism of action, unintentional exposure to light during storage or handling can lead to premature degradation and a loss of the compound's controlled-release properties.

Information regarding other degradation pathways (e.g., hydrolysis, oxidation) and the specific degradation products is not extensively detailed in the currently available literature.

Signaling Pathway of WZB117 (Active Form)

The active form of this compound, WZB117, exerts its anti-cancer effects by inhibiting GLUT1. This initiates a cascade of intracellular events, as depicted in the following signaling pathway diagram.

Caption: WZB117 inhibits GLUT1, leading to reduced glucose uptake and ATP production, which in turn activates AMPK and results in cell cycle arrest, senescence, and necrosis.

Experimental Protocols for Stability Assessment

Logical Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a photosensitive compound like this compound.

Caption: A logical workflow for conducting stability studies on this compound.

General HPLC Method for Stability Indication

A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. For this compound, a reverse-phase HPLC method would likely be suitable.

Key Experimental Parameters to Develop:

-

Column: A C18 column is a common starting point for nonpolar to moderately polar compounds.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used to achieve good separation. The pH of the aqueous phase can be adjusted to optimize the peak shape and retention of ionizable compounds.

-

Detection: A UV detector set at a wavelength where this compound and its potential degradation products have significant absorbance would be appropriate.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, samples of this compound should be subjected to forced degradation under various stress conditions (e.g., acid, base, peroxide, heat, and light). The resulting chromatograms should demonstrate that the degradation product peaks are well-resolved from the parent compound peak.

Conclusion

This compound is a promising tool in cancer research due to its photocontrollable inhibition of GLUT1. Its stability is paramount for reliable experimental outcomes. Adherence to the recommended storage conditions, particularly protection from light, is essential. While detailed public data on its stability profile and degradation pathways are limited, the provided information on storage and the logical framework for stability testing offer a solid foundation for researchers and drug development professionals working with this compound. Further studies are warranted to fully characterize its stability and degradation products, which will be crucial for its potential translation into therapeutic applications.

References

- 1. Photochemically Controlled Release of the Glucose Transporter 1 Inhibitor for Glucose Deprivation Responses and Cancer Suppression Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GLUT1 - Wikipedia [en.wikipedia.org]

- 3. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Core Principle of Wzb117-ppg Uncaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principle, application, and experimental considerations for Wzb117-ppg, a photocaged inhibitor of the glucose transporter 1 (GLUT1). This document is intended for researchers, scientists, and drug development professionals interested in utilizing spatiotemporally controlled inhibition of glucose uptake in cancer cells and other biological systems.

Introduction to Wzb117 and its Photocaged Derivative

Wzb117 is a potent and specific inhibitor of GLUT1, the primary glucose transporter in many cancer cells. By blocking GLUT1, Wzb117 effectively inhibits glucose uptake, leading to a reduction in glycolysis, cell-cycle arrest, and ultimately, cancer cell death.[1][2] Its efficacy has been demonstrated in various cancer cell lines and in vivo models.[1][2]

To enable precise control over the inhibitory activity of Wzb117, a photocaged version, this compound, has been developed.[3][4] This compound incorporates a photolabile protecting group (ppg) that renders the Wzb117 molecule inactive until it is cleaved by exposure to visible light.[3][4] This "uncaging" process allows for the targeted release of the active Wzb117 inhibitor at specific times and locations, providing a powerful tool for studying cellular metabolism and for developing targeted cancer therapies.

The Uncaging Principle: A Photo-Favorskii Rearrangement

The photolabile protecting group employed in this compound is a p-hydroxyphenacyl (pHP) moiety. The uncaging of Wzb117 from its pHP cage is initiated by the absorption of a photon of light, which triggers a chemical reaction known as the photo-Favorskii rearrangement.

The key steps of this process are:

-

Photoexcitation: The pHP group absorbs light, leading to the formation of an excited triplet state.

-

Intramolecular Rearrangement: The excited pHP group undergoes a rapid intramolecular rearrangement, forming a transient spiro-epoxide intermediate.

-

Nucleophilic Attack and Release: In an aqueous environment, water acts as a nucleophile, attacking the spiro-epoxide. This leads to the cleavage of the ester bond connecting the pHP group to the Wzb117 molecule.

-

Product Formation: The uncaging reaction yields the active Wzb117 inhibitor and a p-hydroxyphenylacetic acid byproduct, which is generally considered to be biologically inert.

This uncaging process is highly efficient and occurs rapidly upon light exposure.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of Wzb117 and the properties of this compound.

Table 1: Inhibitory Activity of Wzb117

| Parameter | Value | Cell Line(s) | Reference(s) |

| IC50 (Cell Proliferation) | ~10 µM | A549, MCF-7 | [5] |

| Ki (GLUT1) | 10 µM | - | [6] |

| Ki (GLUT3) | 10 µM | - | [6] |

| Ki (GLUT4) | 0.2 µM | - | [6] |

| Ki (3-O-methylglucose uptake) | 6 µM | Human Erythrocytes | [6] |

Table 2: Properties of this compound

| Parameter | Value | Conditions | Reference(s) |

| Uncaging Wavelength | Visible Light | Cellular environment | [3][4] |

| Photolysis Efficiency | Remarkable | Under visible light irradiation | [4] |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound can be found in the supporting information of the publication by Wang et al. (2024).[3] The general scheme involves the esterification of Wzb117 with a p-hydroxyphenacyl bromide derivative.

In Vitro Uncaging of this compound

The following is a general protocol for the light-induced uncaging of this compound in a cell culture setting, based on the available literature.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cell culture medium

-

Cells of interest plated in a suitable format (e.g., 96-well plate)

-

A visible light source (e.g., LED lamp or a microscope with a suitable filter)

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the planned assay. Allow the cells to adhere and grow overnight.

-

Compound Incubation: Replace the culture medium with fresh medium containing the desired concentration of this compound. As a control, include wells with vehicle (e.g., DMSO) and wells with active Wzb117. Incubate the plates in the dark to prevent premature uncaging.

-

Photolysis: Expose the designated wells to visible light for a defined period. The optimal wavelength, intensity, and duration of light exposure should be determined empirically for the specific experimental setup and cell type.

-

Post-Irradiation Incubation: Following photolysis, return the plates to the incubator for the desired experimental duration.

-

Assay: Perform the desired downstream assay to assess the effects of the uncaged Wzb117 (e.g., cell viability assay, glucose uptake assay, western blotting).

Mandatory Visualizations

Signaling Pathway of Wzb117 Action

Caption: Signaling pathway of Wzb117 action.

This compound Uncaging Workflow

Caption: this compound uncaging workflow.

Experimental Workflow for Cellular Studies

Caption: Experimental workflow for cellular studies.

References

- 1. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Absolute quantum yield measurements of fluorescent proteins using a plasmonic nanocavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WZB 117 | Glucose Transporters | Tocris Bioscience [tocris.com]

Methodological & Application

WZB117-PPG: Application Notes and Protocols for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZB117-PPG is a potent and specific inhibitor of the glucose transporter 1 (GLUT1), a key protein involved in cellular glucose uptake. Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the "Warburg effect," and therefore upregulate GLUT1 to meet their increased energy demands. By targeting GLUT1, this compound effectively disrupts the energy supply to cancer cells, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.[1][2] These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for key experiments, and expected outcomes.

Data Presentation

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting their differential dependence on GLUT1-mediated glucose transport. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |

| A549 | Non-small cell lung cancer | ~10 | Cell Proliferation Assay | [2] |

| MCF-7 | Breast cancer | ~10 - 42.66 | Cell Proliferation Assay | [1][2] |

| SKOV3 | Ovarian cancer | Not specified, but potent inhibition observed | Cell Growth Assay | [1] |

| OVCAR3 | Ovarian cancer | Not specified, but potent inhibition observed | Cell Growth Assay | [1] |

| A375 | Melanoma | 116.85 | MTT Assay | [3][4] |

| SK-MEL-28 | Melanoma | 113.91 | MTT Assay | [3][4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins in the signaling pathway affected by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GLUT1, anti-AMPK, anti-phospho-AMPK, anti-mTOR, anti-phospho-mTOR, anti-Bcl-2, anti-BAX, anti-cleaved caspase-3, anti-cleaved PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in Cancer Cells

This compound inhibits GLUT1, leading to a decrease in intracellular glucose and subsequent ATP depletion. This energy stress activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation.[5][6] The inhibition of mTOR can lead to cell cycle arrest. Furthermore, the cellular stress induced by this compound can trigger the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins, such as a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX.[5][6] This leads to the activation of caspases and ultimately, apoptosis.

References

- 1. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]

- 2. selleckchem.com [selleckchem.com]

- 3. WZB117 enhanced the anti-tumor effect of apatinib against melanoma via blocking STAT3/PKM2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Blockade of GLUT1 by WZB117 resensitizes breast cancer cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Wzb117-ppg in 3D Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wzb117-ppg is a potent and specific small molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2] GLUT1 is frequently overexpressed in a variety of cancer cells and plays a critical role in the increased glucose uptake required to fuel rapid tumor growth, a phenomenon known as the Warburg effect. By competitively inhibiting GLUT1, this compound effectively blocks glucose transport into cancer cells, leading to a cascade of metabolic and cellular consequences.[3][4][5][6] These include the downregulation of glycolysis, a decrease in intracellular ATP levels, and the activation of AMP-activated protein kinase (AMPK).[1][4] Ultimately, this energy crisis induces cell-cycle arrest, senescence, and necrotic cell death in cancer cells.[1][4]

Three-dimensional (3D) cell culture models, such as spheroids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures. These models exhibit gradients of nutrients, oxygen, and proliferative states, making them more predictive platforms for evaluating the efficacy of anti-cancer therapeutics. This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models.

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting and inhibiting the function of the GLUT1 glucose transporter. This leads to a significant reduction in the transport of glucose across the cancer cell membrane. The subsequent decrease in intracellular glucose availability disrupts the high glycolytic rate characteristic of many tumors, resulting in diminished ATP production. The cellular energy sensor, AMPK, is activated in response to the low ATP levels, triggering a signaling cascade that halts cell cycle progression and can ultimately lead to cell death.

Data Presentation

The following tables summarize key quantitative data for this compound from various studies. It is important to note that optimal concentrations and incubation times should be empirically determined for each specific 3D cell culture model and cell line.

Table 1: In Vitro Efficacy of this compound in 2D Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |

| A549 | Lung Cancer | ~10 | 48 | [1] |

| MCF-7 | Breast Cancer | ~10 | 48 | [1] |

Table 2: Recommended Concentration Range for 3D Spheroid Studies

| Study Type | Cell Type | Concentration Range (µM) | Observation | Reference |

| Self-renewal capacity | Pancreatic, Ovarian, Glioblastoma CSCs | 2 - 10 | Non-toxic concentrations that inhibit spheroid formation | [7] |

| Dose-response | General Cancer Cell Spheroids | 1 - 100 | To be determined empirically | N/A |

Experimental Protocols

Protocol 1: Formation of Cancer Cell Spheroids

This protocol describes the generation of uniform spheroids using ultra-low attachment (ULA) plates.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ultra-low attachment 96-well round-bottom plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cancer cells in standard 2D flasks to ~80% confluency.

-

Aspirate the culture medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete medium and collect the cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

-

Count the cells and determine the viability.

-

Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well in 100 µL).

-

Pipette 100 µL of the cell suspension into each well of a ULA 96-well plate.

-

Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 days to allow spheroid formation.

-

Monitor spheroid formation and morphology daily using an inverted microscope.

Protocol 2: this compound Treatment of 3D Spheroids

Materials:

-

Pre-formed cancer cell spheroids in a ULA plate

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

Procedure:

-

Prepare a series of dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Carefully remove 50 µL of the medium from each well containing a spheroid.

-

Add 50 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Observe and document any morphological changes in the spheroids (e.g., size, compaction, signs of cell death) using an inverted microscope at regular intervals.

Protocol 3: Spheroid Viability Assessment (ATP Assay)

This protocol utilizes a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D) to determine the viability of spheroids.

Materials: